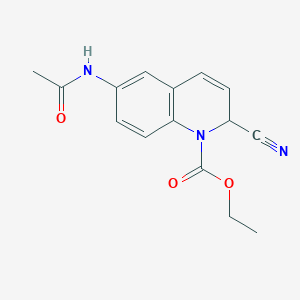
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an acetamido group, a cyano group, and an ethyl ester group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of microwave-assisted synthesis. These methods not only improve the yield but also reduce the environmental impact by minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxy-2-quinolones and fused heterocycles. These products often exhibit unique biological activities and are valuable in drug research and development .
Scientific Research Applications
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit similar biological activities.
Cyanoacetamide derivatives: These compounds have a cyano group and an acetamido group, making them structurally similar to ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate.
Uniqueness
This compound is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
CAS No. |
191979-02-9 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)18-13(9-16)6-4-11-8-12(17-10(2)19)5-7-14(11)18/h4-8,13H,3H2,1-2H3,(H,17,19) |
InChI Key |
PWAIEYVGHRQAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=C1C=CC(=C2)NC(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















